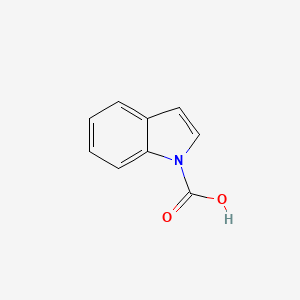

1H-インドール-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-indole-1-carboxylic acid is a monocarboxylic acid and an indolyl carboxylic acid . It is functionally related to acetic acid . It is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

A series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . The structures of the target compounds were validated by IR and ¹H-NMR spectroscopies .

Molecular Structure Analysis

The molecular formula of 1H-indole-1-carboxylic acid is C9H7NO2 . The InChI is InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) . The Canonical SMILES is C1=CC=C2C(=C1)C=CN2C(=O)O .

Chemical Reactions Analysis

Indole-1-carboxylic acid aryl esters were synthesized with indole and substituted phenols as raw materials . The inhibitory activities of the target compounds and their potencies against marine fouling organisms were investigated .

Physical and Chemical Properties Analysis

The molecular weight of 1H-indole-1-carboxylic acid is 161.16 g/mol . The XLogP3 is 2.7 . The Hydrogen Bond Donor Count is 1 and the Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 0 . The Exact Mass is 161.047678466 g/mol . The Monoisotopic Mass is 161.047678466 g/mol . The Topological Polar Surface Area is 42.2 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .

科学的研究の応用

海洋防汚塗料

1H-インドール-1-カルボン酸: 誘導体は合成され、海洋防汚剤としての有効性を試験されています . これらの化合物は、さまざまな海藻の成長とフジツボ幼生の生存に対して有意な阻害効果を示しました。構造活性相関研究から、電子求引基を有する化合物がより高い生物活性を示すことが明らかになり、これらの化合物は、付着生物による損傷を防止するための海洋塗料における潜在的な用途を示唆しています。

抗ウイルス剤

インドール誘導体は抗ウイルス活性を示しており、一部の化合物はインフルエンザAウイルスとコクサッキーB4ウイルスに対して阻害効果を示しています . インドール核は、複数の受容体に高い親和性で結合する能力があり、新しい抗ウイルス剤を開発するための貴重な薬理フォアであるためです。

抗炎症および鎮痛作用

いくつかのインドール誘導体は、抗炎症および鎮痛作用を有することが報告されています . これらの化合物は、インドメタシンやセレコキシブなどの標準薬と比較して、有望な結果を示し、潰瘍形成指数が低く、痛みと炎症の管理のためのより安全な代替手段としての可能性を示唆しています。

抗がん特性

インドール誘導体は、癌細胞に対して生物活性を示す化合物に多く存在することから、抗がん特性について研究されています . インドールコアは、多くの天然および合成の生物活性化合物に見られる共通の特徴であり、癌治療のための研究の中心となっています。

抗菌用途

インドール骨格は、臨床および生物学的用途、特に抗菌活性を示した多くの生物活性化合物に見られます . インドール誘導体は合成され、さまざまな微生物株に対する有効性を試験されており、新しい抗菌剤の開発に貢献しています。

疾患の治療

インドール誘導体は、ヒトの体におけるさまざまな種類の疾患の治療における潜在的な用途についても研究されています . これらの化合物の多様な生物活性により、さまざまな病状の治療法を開発するための候補となっています。

作用機序

Target of Action

Indole-1-carboxylic acid interacts with specific cellular targets. While the exact targets may vary depending on the context, one notable interaction is with nuclear receptors. These receptors regulate various processes, including gene expression, metabolism, and immune responses. By binding to these receptors, indole-1-carboxylic acid influences cellular signaling pathways and maintains homeostasis .

Mode of Action

The mode of action involves the binding of indole-1-carboxylic acid to its targets. This interaction can lead to downstream effects, such as altered gene expression, enzyme activity, or protein function. For example, indole derivatives have been investigated for their inhibitory activity against viruses, including influenza A and Coxsackie B4 virus . The specific mechanisms of inhibition may involve interference with viral replication or protein synthesis.

Biochemical Pathways

Indole-1-carboxylic acid affects various biochemical pathways. For instance, it may modulate metabolic pathways related to cell growth, energy production, and immune responses. Additionally, indole derivatives have been linked to plant growth regulation, influencing processes like root growth and flowering time

Result of Action

At the molecular and cellular levels, indole-1-carboxylic acid’s action can lead to diverse outcomes. These may include altered gene expression, protein synthesis, or enzyme activity. For example, its antiviral properties may prevent viral replication, ultimately protecting host cells .

Safety and Hazards

将来の方向性

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

生化学分析

Biochemical Properties

1H-Indole-1-carboxylic acid interacts with multiple receptors, contributing to its broad-spectrum biological activities . It binds with high affinity to these receptors, making it a valuable tool for developing new therapeutic derivatives .

Cellular Effects

1H-Indole-1-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 1H-Indole-1-carboxylic acid involves its interactions with biomolecules at the molecular level. It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-1-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-Indole-1-carboxylic acid can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

1H-Indole-1-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

1H-Indole-1-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

indole-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-6H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWGRMYWDUMKNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: TBIC acts as a potent BKCa channel opener, interacting with the channel from the extracellular side. [, ] This interaction shifts the conductance-voltage relationship of the channel towards more negative potentials, increasing the open probability and promoting potassium ion efflux. [, ] This hyperpolarization of smooth muscle cells ultimately leads to relaxation. [, ]

A: While the exact mechanism remains unclear, research suggests that TBIC and related benzofuroindole derivatives exhibit a preference for BKCa channels in bladder smooth muscle over those found in vascular tissue. [] Further research is needed to pinpoint the specific structural determinants responsible for this selectivity.

A: Yes, research has shown that modifications to the benzofuroindole scaffold can influence BKCa channel-opening activity. For example, the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 7-position, as seen in TBIC, contributes to its potency. [] Further structure-activity relationship studies are crucial for optimizing these compounds for therapeutic applications.

A: Preclinical studies in rat models of BPH suggest that combining TBIC with tamsulosin and finasteride may offer improved treatment outcomes compared to these medications alone. [, ] The combination demonstrated a more pronounced reduction in prostate size, serum hormone levels, and markers of prostate growth. [, ]

A: While benzofuroindole compounds show promise as smooth muscle relaxants, a key challenge lies in optimizing their selectivity for specific tissues. [] Achieving a favorable balance between efficacy and potential off-target effects in vivo is crucial for their successful translation into clinical use.

A: Yes, indole-1-carboxylic acid ethyl ester has been successfully employed in the synthesis of indolo[2,3-a]carbazoles. [] This demonstrates the potential of these compounds as valuable building blocks in organic synthesis.

A: Yes, studies have explored the Diels-Alder reaction of [(E)-2-vinyl]indole-1-carboxylic acid ethyl esters with various dienophiles, successfully synthesizing 3,4-disubstituted 1,2,3,4-tetrahydrocarbazoles. [] This reaction holds promise for building complex heterocyclic systems.

A: Research has explored the use of 1H-indole-1-carboxylic acid aryl esters as components in marine antifouling coatings. [] This highlights the potential of these compounds in materials science applications.

A: Studies investigating the inhibition of prolyl endopeptidase by indole-1-carboxylic acid derivatives revealed that specific stereoisomers exhibited significantly higher inhibitory potency. [] For instance, the 2S, 2'S-isomer of 2-(2-formyl-pyrrolidine-1-carbonyl)-2,3-dihydro-indole-1-carboxylic acid benzyl ester displayed greater activity. [] This finding underscores the importance of stereochemistry in determining biological activity.

A: Yes, research has focused on developing controlled-release formulations of (-) - (3aR, 4S, 7aR) -4- hydroxy -4m- tolylethynyl - octahydro - indole-1-carboxylic acid methyl ester (AFQ056) for treating levodopa-induced dyskinesias in Parkinson's disease. [] This highlights the potential for utilizing these compounds in advanced drug delivery strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)

![4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2360243.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acrylamide](/img/structure/B2360246.png)

![3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2360248.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)